Complete Abolition of Ulcerogenic Effect and 1.8–3.4× Lower Gastric Wall Indomethacin Exposure Versus Parent Indomethacin
In a direct head-to-head study in rats with adjuvant arthritis, the indomethacin ester derivative IML (2,3-dihydroxypropyl ester) at doses of 6.25–25 mg/kg produced no detectable ulcerogenic effect, in contrast to the reference drug indomethacin (1 mg/kg) which caused measurable gastric lesions. Quantitatively, the concentration of indomethacin in the stomach wall following IML administration was 1.8–3.4 times lower than after indomethacin administration (p<0.05) [1].
| Evidence Dimension | Ulcerogenic activity and gastric wall indomethacin concentration |
|---|---|
| Target Compound Data | IML (2,3-dihydroxypropyl indomethacin ester): zero ulcerogenic effect; gastric wall indomethacin concentration 1.8–3.4× lower than indomethacin |
| Comparator Or Baseline | Indomethacin (1 mg/kg p.o.): ulcerogenic effect present; baseline gastric wall indomethacin concentration |
| Quantified Difference | 1.8–3.4 fold reduction in gastric wall indomethacin exposure (p<0.05); complete absence of ulcerogenic lesions |
| Conditions | Rat adjuvant arthritis model; oral administration; IML doses 6.25, 12.5, 25 mg/kg vs. indomethacin 1 mg/kg; assessment by stomach wall drug concentration measurement and histological evaluation |
Why This Matters
For preclinical safety screening and GI-sparing NSAID development programs, this compound offers a validated prodrug scaffold that decouples anti-inflammatory efficacy from gastric toxicity—a critical selection criterion over standard indomethacin or other ester prodrugs lacking equivalent in vivo ulcerogenicity data.
- [1] Bykova AV, Belyanin MV, Sapozhnikov SA, et al. Effect of Ester Derivative of Indomethacin on Immune Inflammation. Bull Exp Biol Med. 2021;170(4):440-443. doi:10.1007/s10517-021-05082-x. View Source
